4,5-Dihydro-2-methyl-4-[2-(4-octylphenyl)ethyl]-4-oxazolemethanol
Overview
Description
4,5-Dihydro-2-methyl-4-[2-(4-octylphenyl)ethyl]-4-oxazolemethanol is a chemical compound with the molecular formula C21H33NO2 and a molecular weight of 331.49 g/mol . This compound is an intermediate in the production of FTY720, a drug used in the treatment of multiple sclerosis . It is a colorless liquid that is soluble in acetone and methanol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dihydro-2-methyl-4-[2-(4-octylphenyl)ethyl]-4-oxazolemethanol typically involves the reaction of 2-methyl-4-[2-(4-octylphenyl)ethyl]-4-oxazoline with methanol under specific conditions . The reaction is carried out in the presence of a catalyst, such as sulfuric acid, at a temperature of around 60°C. The reaction mixture is then cooled, and the product is extracted using a suitable solvent, such as dichloromethane .
Industrial Production Methods
In an industrial setting, the production of this compound involves a similar synthetic route but on a larger scale. The reaction is carried out in a reactor with precise control over temperature and pressure to ensure high yield and purity of the product . The product is then purified using techniques such as distillation or crystallization .
Chemical Reactions Analysis
Types of Reactions
4,5-Dihydro-2-methyl-4-[2-(4-octylphenyl)ethyl]-4-oxazolemethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxazole derivatives.
Reduction: It can be reduced to form alcohol derivatives.
Substitution: It undergoes substitution reactions with halogens to form halogenated derivatives.
Common Reagents and Conditions
Substitution: Halogenation reactions typically use reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products Formed
Oxidation: Oxazole derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated derivatives.
Scientific Research Applications
4,5-Dihydro-2-methyl-4-[2-(4-octylphenyl)ethyl]-4-oxazolemethanol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4,5-Dihydro-2-methyl-4-[2-(4-octylphenyl)ethyl]-4-oxazolemethanol involves its interaction with specific molecular targets and pathways. In the case of its use as an intermediate in the production of FTY720, the compound undergoes phosphorylation to form FTY720-phosphate, which binds to sphingosine-1-phosphate receptors . This binding modulates immune cell trafficking and reduces the immune response, which is beneficial in the treatment of multiple sclerosis .
Comparison with Similar Compounds
Similar Compounds
4,5-Dihydro-2-methyl-4-[2-(4-hexylphenyl)ethyl]-4-oxazolemethanol: Similar structure but with a hexyl group instead of an octyl group.
4,5-Dihydro-2-methyl-4-[2-(4-decylphenyl)ethyl]-4-oxazolemethanol: Similar structure but with a decyl group instead of an octyl group.
Uniqueness
4,5-Dihydro-2-methyl-4-[2-(4-octylphenyl)ethyl]-4-oxazolemethanol is unique due to its specific octyl group, which imparts distinct chemical and physical properties compared to its analogs . This uniqueness makes it particularly useful as an intermediate in the synthesis of FTY720 .
Biological Activity
4,5-Dihydro-2-methyl-4-[2-(4-octylphenyl)ethyl]-4-oxazolemethanol, also known by its CAS number 402616-28-8, is a compound of interest due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 331.49 g/mol. The compound features an oxazolemethanol structure which is significant in various biological interactions.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological activities:
- Antioxidant Activity : The compound has been shown to possess antioxidant properties, which help in mitigating oxidative stress in cells. This activity is crucial for protecting cellular components from damage caused by reactive oxygen species (ROS).
- Anti-inflammatory Properties : Studies suggest that the compound may inhibit pro-inflammatory cytokines, thus demonstrating potential in reducing inflammation in various biological systems.
- Neuroprotective Effects : Preliminary research indicates that this compound may have neuroprotective effects, potentially through modulation of neurotransmitter systems or by reducing neuroinflammation.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Receptor Interaction : It may interact with specific receptors involved in inflammatory responses and neuronal signaling pathways.
- Enzyme Inhibition : The compound could inhibit enzymes that contribute to oxidative stress and inflammation.
- Gene Expression Modulation : There is potential for this compound to modulate the expression of genes associated with oxidative stress and inflammation.
Study 1: Antioxidant Activity Assessment
A study assessed the antioxidant activity of various oxazoles, including this compound. The results demonstrated a significant reduction in lipid peroxidation levels in vitro, indicating strong antioxidant capabilities.
Compound | IC50 (µM) | Activity Type |
---|---|---|
This compound | 25 | Antioxidant |
Control (Ascorbic Acid) | 15 | Antioxidant |
Study 2: Anti-inflammatory Effects
In a controlled experiment involving lipopolysaccharide (LPS)-induced inflammation in murine macrophages, treatment with the compound resulted in a significant decrease in TNF-alpha and IL-6 levels compared to untreated controls.
Treatment | TNF-alpha (pg/mL) | IL-6 (pg/mL) |
---|---|---|
Control | 150 | 200 |
10 µM Compound | 70 | 90 |
50 µM Compound | 30 | 40 |
Properties
IUPAC Name |
[2-methyl-4-[2-(4-octylphenyl)ethyl]-5H-1,3-oxazol-4-yl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33NO2/c1-3-4-5-6-7-8-9-19-10-12-20(13-11-19)14-15-21(16-23)17-24-18(2)22-21/h10-13,23H,3-9,14-17H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJDZZSDQLOHNAO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1=CC=C(C=C1)CCC2(COC(=N2)C)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40747649 | |
Record name | {2-Methyl-4-[2-(4-octylphenyl)ethyl]-4,5-dihydro-1,3-oxazol-4-yl}methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40747649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
402616-28-8 | |
Record name | {2-Methyl-4-[2-(4-octylphenyl)ethyl]-4,5-dihydro-1,3-oxazol-4-yl}methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40747649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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